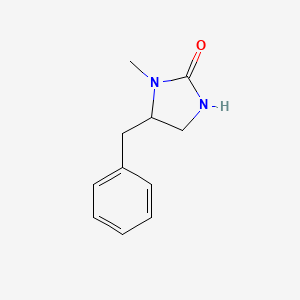

5-Benzyl-1-methylimidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-10(8-12-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUSWIRVUHCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 1 Methylimidazolidin 2 One and Its Chiral Analogues

Established Synthetic Pathways to the Imidazolidinone Core

The fundamental structure of imidazolidin-2-one can be assembled through various cyclization strategies. These methods often utilize readily available precursors and offer versatile approaches to substituted analogues.

Cyclization Approaches from Amino Acid Precursors

A prominent and effective method for the synthesis of chiral imidazolidinones involves the use of amino acids as starting materials. L-phenylalanine, in particular, serves as a precursor for the enantioselective synthesis of 5-benzyl substituted imidazolidinones. This approach is fundamental to the preparation of widely used organocatalysts, often referred to as MacMillan catalysts.

The synthesis commences with the conversion of the amino acid into an appropriate amide derivative. For instance, L-phenylalanine can be esterified and subsequently reacted with methylamine to form the corresponding N-methylamide. This intermediate then undergoes a cyclization reaction with an aldehyde or ketone, typically under acidic catalysis, to yield the chiral imidazolidinone ring. nih.gov This process effectively transfers the stereochemistry of the starting amino acid to the final product, resulting in an enantiomerically enriched imidazolidinone.

A representative reaction involves the condensation of the N-methylamide of L-phenylalanine with a carbonyl compound, facilitated by an acid catalyst such as p-toluenesulfonic acid, to form the 5-benzyl-substituted imidazolidinone ring. nih.gov

Table 1: Synthesis of Chiral Imidazolidinone from L-Phenylalanine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | L-phenylalanine | Thionyl chloride, Methanol | L-phenylalanine methyl ester hydrochloride |

| 2 | L-phenylalanine methyl ester hydrochloride | Methylamine, Ethanol | N-methyl-L-phenylalaninamide |

This table outlines the key steps in the synthesis of a chiral imidazolidinone organocatalyst derived from L-phenylalanine.

Urea-Based Cyclization Reactions

Urea (B33335) derivatives are versatile precursors for the synthesis of the imidazolidinone core. These methods generally involve the intramolecular cyclization of a suitably functionalized urea.

One common strategy is the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.org In this approach, an N-allylamine is first reacted with an isocyanate to form the corresponding N-allylurea. This precursor then undergoes a palladium-catalyzed intramolecular cyclization with an aryl or alkenyl bromide. This reaction forms a carbon-carbon and a carbon-nitrogen bond in a single step, constructing the imidazolidinone ring with concomitant introduction of substituents. For the synthesis of 5-Benzyl-1-methylimidazolidin-2-one, a potential precursor would be 1-allyl-1-methyl-3-benzylurea.

Another significant urea-based method is the intramolecular hydroamidation of propargylic ureas. This reaction can be catalyzed by bases or transition metals. For instance, the phosphazene base BEMP has been shown to effectively catalyze the intramolecular hydroamidation of propargylic ureas under ambient conditions, leading to the formation of imidazolidin-2-ones with excellent regioselectivity. mdpi.com

Furthermore, the acid-catalyzed intramolecular cyclization of (2,2-diethoxyethyl)ureas with C-nucleophiles provides a regioselective route to 4-substituted imidazolidin-2-ones. maynoothuniversity.ie The proposed mechanism involves the initial formation of a cyclic iminium ion, which is then trapped by a nucleophile. maynoothuniversity.ie While this specific example leads to 4-substitution, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of 5-substituted isomers.

Table 2: Examples of Urea-Based Cyclization for Imidazolidinone Synthesis

| Reaction Type | Precursor | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Pd-catalyzed Carboamination | N-allylurea and aryl bromide | Pd2(dba)3/Xantphos, NaOtBu | Substituted imidazolidin-2-one |

| Intramolecular Hydroamidation | Propargylic urea | BEMP (phosphazene base) | Imidazolidin-2-one |

This table summarizes different urea-based cyclization strategies for the synthesis of the imidazolidinone ring.

Aminocatalysis for Imidazolidinone Formation

The term "aminocatalysis" in the context of imidazolidinones most prominently refers to the use of chiral imidazolidinones as organocatalysts, a field pioneered by David MacMillan. sigmaaldrich.com These catalysts, often derived from amino acids as described in section 2.1.1, operate by forming a chiral iminium ion with α,β-unsaturated aldehydes or ketones, thereby activating them for enantioselective transformations. sigmaaldrich.comcore.ac.uk

The synthesis of these imidazolidinone catalysts themselves, however, typically involves a cyclocondensation reaction that is acid-catalyzed rather than aminocatalyzed. nih.gov The key step is the formation of the five-membered ring from an amino acid derivative, which establishes the stereocenter at the 5-position.

Therefore, while aminocatalysis is a critical application of chiral this compound derivatives, the formation of the imidazolidinone ring itself is not typically achieved through an aminocatalytic mechanism. The established route from amino acid precursors relies on acid-catalyzed cyclization to construct the core heterocyclic structure.

Stereoselective Synthesis of Chiral this compound Derivatives

Achieving stereocontrol in the synthesis of this compound is crucial for its applications in asymmetric synthesis. The chirality can be introduced either through the use of chiral auxiliaries or by constructing the ring in an enantioselective manner.

Introduction of Chirality through Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter has been created, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that are structurally similar to imidazolidinones and provide a conceptual framework for how a chiral auxiliary could be used to synthesize a chiral this compound derivative.

In a hypothetical approach, a chiral imidazolidinone auxiliary could be N-acylated, and the resulting imide deprotonated to form a chiral enolate. This enolate could then be reacted with a benzylating agent, such as benzyl (B1604629) bromide. The steric bulk of the chiral auxiliary would direct the approach of the electrophile, leading to a diastereoselective benzylation. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product. The efficiency of such a process would depend on the design of the chiral auxiliary to provide high levels of facial selectivity.

Table 3: Conceptual Diastereoselective Synthesis Using a Chiral Auxiliary

| Step | Process | Reactants | Expected Outcome |

|---|---|---|---|

| 1 | Acylation | Chiral imidazolidinone auxiliary, acyl halide | N-acylated imidazolidinone |

| 2 | Enolate Formation | N-acylated imidazolidinone, strong base | Chiral enolate |

| 3 | Diastereoselective Alkylation | Chiral enolate, Benzyl bromide | Diastereomerically enriched benzylated product |

This table outlines a conceptual pathway for the synthesis of a chiral 5-benzyl-imidazolidinone derivative using a chiral auxiliary.

Enantioselective Formation of the Imidazolidinone Ring

The most direct method for the enantioselective synthesis of chiral this compound derivatives is to start from a chiral precursor that dictates the stereochemistry of the final product. As detailed in section 2.1.1, the use of naturally occurring amino acids, such as L-phenylalanine, is a highly effective strategy.

In this approach, the inherent chirality of the amino acid is preserved throughout the synthetic sequence. The cyclization of the N-methylamide of L-phenylalanine with a carbonyl compound directly installs the benzyl group at the 5-position with a defined stereochemistry. nih.gov This method is not only efficient but also provides access to highly enantiomerically pure imidazolidinones, which are valuable as organocatalysts for a wide range of asymmetric transformations. sigmaaldrich.com The stereochemical outcome of the cyclization can lead to the formation of different diastereomers depending on the carbonyl reactant and reaction conditions, which can often be separated chromatographically. nih.gov

This strategy of employing a chiral pool starting material for the construction of the heterocyclic ring is a cornerstone of modern asymmetric synthesis and is the premier method for obtaining enantiopure this compound and its analogues.

Diastereoselective Alkylation Strategies for Stereocontrol

Diastereoselective alkylation is a powerful strategy for controlling the stereochemistry of chiral molecules, including the synthesis of specific stereoisomers of this compound. This is often achieved by using a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction.

One common approach involves the use of chiral imidazolidinone or oxazolidinone auxiliaries. These auxiliaries can be acylated and then deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to a specific face of the enolate. For instance, the alkylation of chiral N-acyl oxazolidinones with tert-butyl peresters, proceeding through the formation of alkyl radicals, has been shown to yield alkylated products with excellent diastereoselectivity. acs.orgcore.ac.uknih.gov Similarly, the diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones has been used for the asymmetric synthesis of chiral aldehydes. rsc.orgresearchgate.net

The following table summarizes the diastereoselectivity achieved in the alkylation of related chiral auxiliaries, which provides insight into the potential for stereocontrol in the synthesis of analogues of this compound.

| Chiral Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Chiral N-acyl oxazolidinones | tert-Butyl peresters | ≥97:3 | acs.orgcore.ac.uknih.gov |

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones | Various alkyl halides | 85-94% de | rsc.orgresearchgate.net |

Derivatization and Functionalization of the Imidazolidinone Scaffold

The derivatization and functionalization of the this compound scaffold allow for the synthesis of a diverse range of analogues with potentially new properties and applications. Modifications can be targeted at various positions of the molecule.

Modifications at the N-methyl group are synthetically challenging but can be achieved through N-demethylation followed by re-alkylation with different substituents. However, direct functionalization is less common.

The benzyl moiety offers more straightforward opportunities for functionalization. The benzylic C-H bonds can be activated and functionalized using various catalytic methods. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net For example, palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl alcohols in water has been demonstrated. mdpi.com Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The synthesis of various benzyl-substituted (S)-phenylalanine derivatives highlights the feasibility of modifying the benzyl group. nih.gov

The introduction of additional stereogenic centers onto the imidazolidinone scaffold can lead to molecules with increased structural complexity and potential for stereospecific interactions. One powerful method for achieving this is through palladium-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides. nih.gov This reaction allows for the formation of a C-C bond, a C-N bond, and up to two new stereocenters in a single step with good to excellent diastereoselectivity. nih.gov This strategy can be utilized to synthesize 4,5-disubstituted imidazolidin-2-ones.

Another approach involves the diastereoselective synthesis of polysubstituted isoxazolines, which can serve as precursors to other functionalized heterocycles. While not directly applied to this compound, the principles of stereocontrol demonstrated in these syntheses can be adapted. The synthesis of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones also demonstrates a method for introducing new functional groups and potential stereocenters at the 5-position. nih.gov

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of imidazolidinone derivatives has been explored under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. clockss.org Additionally, conducting reactions in water is a highly desirable green alternative. The "on-water" synthesis of thioxoimidazolidinone-isatin/ninhydrin conjugates using a recyclable nanocatalyst highlights the potential for aqueous reaction media in the synthesis of related heterocyclic compounds. rsc.org The use of water as a solvent in palladium-catalyzed reactions for C-H activation also demonstrates a move towards more environmentally benign conditions. mdpi.com One-pot, pseudo-multicomponent protocols for the synthesis of 1,3-disubstituted imidazolidin-2-ones also contribute to greener synthesis by reducing the number of steps and purification procedures. mdpi.comresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com Synthetic routes with high atom economy minimize the generation of waste. Catalytic methods, such as the intramolecular hydroamidation of propargylic ureas, offer an atom- and step-economical route to imidazolidin-2-ones. acs.orgresearchgate.net

The following table provides a qualitative comparison of different synthetic strategies in terms of their green chemistry attributes.

| Synthetic Strategy | Solvent Use | Atom Economy | Waste Generation |

| Classical Cyclization | Often organic solvents | Moderate | Moderate to High |

| Diastereoselective Alkylation with Chiral Auxiliaries | Organic solvents | Low (without recycling) | High (without recycling) |

| Pd-Catalyzed Carboamination | Organic solvents | Moderate | Moderate |

| Solvent-Free Microwave Synthesis | None | High | Low |

| "On-Water" Synthesis | Water | High | Low |

| One-Pot Pseudo-Multicomponent Reaction | Reduced solvent use | High | Low |

Mechanistic Investigations of 5 Benzyl 1 Methylimidazolidin 2 One As an Organocatalyst

Iminium Ion Catalysis: Formation and Properties of Reactive Intermediates

Iminium ion catalysis is a key activation mode for 5-Benzyl-1-methylimidazolidin-2-one, particularly in reactions with α,β-unsaturated aldehydes. This process involves the reversible formation of a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby activating it towards nucleophilic attack.

The formation of iminium salts from the condensation of 5-benzyl-3-methylimidazolidin-4-ones (a closely related analogue) and α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), has been extensively studied. These studies provide critical insights into the structure of the reactive intermediates. The resulting iminium salts can be isolated and characterized using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystal structures of iminium salts derived from related 5-benzyl-3-methylimidazolidin-4-ones reveal specific conformational arrangements. For instance, in the case of the 2,2-dimethyl substituted analogue, a C-H bond of the cis-substituent at the 2-position points towards the center of the benzyl (B1604629) group's benzene (B151609) ring, which sits (B43327) above the five-membered imidazolidinone ring. ethz.ch This conformation is crucial for establishing the chiral environment around the reactive center.

| Salt | Key Structural Feature | Reference |

| (E)-1-cinnamoylidene iminium PF6 salt of 5-benzyl-2,2-dimethyl-3-methylimidazolidin-4-one | C-H bond of the cis-methyl group points towards the benzyl ring | ethz.ch |

| (E)-1-cinnamoylidene iminium PF6 salt of cis-2-(tert-butyl)-5-benzyl-3-methylimidazolidin-4-one | Benzyl group is located over the iminium π-system | ethz.ch |

NMR spectroscopy is a powerful tool for studying the behavior of these iminium ions in solution. 1H NMR data provides evidence that the conformations observed in the solid state (crystal structure) are also present, or at least partially populated, in solution. ethz.ch The chemical shifts of specific protons in the iminium ion can indicate shielding or deshielding effects due to the spatial arrangement of the molecule.

For example, in the iminium salt formed from a related 5-benzyl-imidazolidinone and cinnamaldehyde, the vinylic protons of the styryl group show signals at a high field (around 4.3 ppm), which is attributed to the shielding effect of the benzyl group's phenyl ring. ethz.ch This observation confirms a folded conformation in solution where the benzyl group is positioned over the iminium π-system.

Studies on related systems have also shown that iminium salts can exist as a mixture of (E)- and (Z)-isomers in solution, with the ratio depending on the specific substituents on the imidazolidinone ring. caltech.edu The interconversion between these isomers represents a dynamic equilibrium that can be probed by NMR techniques.

| Proton | Chemical Shift (ppm) | Observation | Reference |

| Vinylic H-atoms in styryl-substituted iminium salts | ~4.3 | High-field shift due to shielding by the benzyl group's phenyl ring | ethz.ch |

| H2' in benzyl-(tert-butyl)-substituted iminium salt | 1.1–1.4 | Shielding effect compared to other iminium salts | ethz.ch |

The benzyl substituent at the 5-position of the imidazolidinone ring plays a pivotal role in determining the geometry of the iminium ion and, consequently, the stereochemical outcome of the reaction. The benzyl group effectively shields one of the diastereotopic faces of the iminium π-system. ethz.ch This steric hindrance directs the incoming nucleophile to the less hindered face, leading to high levels of enantioselectivity.

The conformation of the benzyl group is not static and can be influenced by other substituents on the imidazolidinone ring. For instance, in the cis-2-(tert-butyl) derivative, the bulky tert-butyl group forces the benzyl group to be located over the iminium π-system, creating a well-defined chiral pocket. ethz.ch This precise control over the three-dimensional space around the reactive site is a hallmark of this class of organocatalysts. The movement of the benzyl group upon iminium ion formation—moving from the front to the back and upwards, accompanied by a flattening of the ring—has been demonstrated through structural overlays. core.ac.uk

Enamine Catalysis: Formation and Reactivity of Enamine Intermediates

In addition to iminium ion catalysis, this compound can also operate via an enamine catalysis pathway. nobelprize.orgrsc.org This mode of activation involves the reaction of the secondary amine of the catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This process increases the energy of the HOMO (Highest Occupied Molecular Orbital) of the substrate, making the α-carbon susceptible to attack by electrophiles.

The formation of an enamine involves the initial formation of a carbinolamine, followed by dehydration. Since the catalyst is a secondary amine, the resulting iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl compound), leading to the formation of a C=C double bond and the neutral enamine. youtube.commasterorganicchemistry.comlibretexts.org While specific studies detailing the spectroscopic characterization of enamines from this compound are not as prevalent as those for iminium ions, the general mechanism is well-established for imidazolidinone catalysts. rsc.org

Activation Modes and Catalyst Turnover in Organocatalytic Cycles

This compound is a versatile catalyst capable of operating through multiple activation modes, including iminium, enamine, and even single-electron oxidation from an enamine intermediate (SOMO catalysis). rsc.org The specific catalytic cycle depends on the nature of the substrates and reagents involved.

In many reactions, a synergistic interplay between iminium and enamine catalysis is observed. nobelprize.org A classic example is the enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene. acs.org The catalytic cycle begins with the formation of a chiral iminium ion, which then undergoes the cycloaddition reaction. The subsequent hydrolysis of the resulting iminimum ion releases the product and regenerates the catalyst, thus completing the cycle. rsc.org

Influence of Catalyst Structure on Reaction Mechanism and Selectivity

The structure of the this compound catalyst is finely tuned to achieve high levels of reactivity and selectivity. Any modification to its structure can have a profound impact on the reaction mechanism and stereochemical outcome.

The substituents on the imidazolidinone ring play a crucial role in modulating the catalyst's properties. For example, the methyl group on the nitrogen (N1) and the benzyl group at the 5-position are critical for establishing the chiral environment. The nature of the substituent at the 2-position can influence the stability and reactivity of the iminium and enamine intermediates.

Structure-activity relationship (SAR) studies on related benzimidazole (B57391) systems have shown that the electronic nature and position of substituents can significantly affect the biological and chemical activity. nih.govmdpi.com For instance, in other heterocyclic systems, electron-donating or electron-withdrawing groups on the benzyl ring can influence the stability of radical intermediates, which could be relevant in SOMO-catalysis pathways. researchgate.net While comprehensive SAR studies specifically for this compound in a wide range of reactions are an ongoing area of research, the existing data clearly indicates that its well-defined structure is key to its success as an organocatalyst.

Applications of 5 Benzyl 1 Methylimidazolidin 2 One in Asymmetric Organic Synthesis

Asymmetric Diels-Alder Reactions Catalyzed by 5-Benzyl-1-methylimidazolidin-2-one Derivatives

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a significant area of application for imidazolidinone catalysts. These organocatalysts have enabled highly enantioselective [4+2] cycloadditions, which were previously dominated by chiral Lewis acid catalysts.

The initial breakthroughs in this area were achieved with α,β-unsaturated aldehydes. The condensation of an α,β-unsaturated aldehyde with a chiral imidazolidinone, such as a derivative of this compound, forms a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the Diels-Alder reaction with a diene. acs.org

Research by the MacMillan group demonstrated that the hydrochloride salt of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, a close analog of the titular compound, effectively catalyzes the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene (B3395910). These reactions proceed with high yields and excellent enantioselectivities. core.ac.uk For instance, the reaction of cinnamaldehyde (B126680) with cyclopentadiene, catalyzed by 10 mol% of the benzyl-substituted imidazolidinone hydrochloride, resulted in the corresponding cycloadduct with 93% enantiomeric excess (ee) for the exo product. core.ac.uk

The success of this methodology was extended to α,β-unsaturated ketones, which had been challenging substrates for asymmetric Diels-Alder reactions using traditional chiral Lewis acids. A modified imidazolidinone catalyst was developed that successfully activates simple acyclic ketone dienophiles. scispace.comchigroup.site This organocatalytic approach has been shown to be general for a range of diene structures, providing access to a variety of substituted cyclohexenyl ketones with high enantioselectivity. scispace.com

Table 1: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene Catalyzed by a Benzyl-Substituted Imidazolidinone Catalyst core.ac.uk

| Aldehyde (R-CHO) | R | Yield (%) | exo:endo | exo ee (%) | endo ee (%) |

| Crotonaldehyde | Me | 75 | 1:1 | 86 | 90 |

| Pentenal | n-Pr | 92 | 1:1 | 84 | 92 |

| 3-Methylbutenal | i-Pr | 81 | 1:1 | 90 | 90 |

| Cinnamaldehyde | Ph | 100 | 1.3:1 | 93 | 86 |

| Furylacrolein | Furyl | 89 | 1:1 | 89 | 83 |

Reactions performed with 10 mol% of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride in 95:5 MeOH:H₂O at 23 °C.

The remarkable enantioselectivity observed in these reactions is a direct consequence of the chiral environment created by the imidazolidinone catalyst. Upon formation of the iminium ion, the bulky benzyl (B1604629) group at the C5 position of the imidazolidinone ring effectively shields one of the two faces of the dienophile. acs.org Computational studies have shown that the diene preferentially attacks the less sterically hindered face of the iminium ion, leading to the observed high levels of facial selectivity. acs.org

The geometry of the iminium ion is crucial. The catalyst architecture imposes specific geometric constraints, favoring one particular conformation of the iminium ion π-system. core.ac.uk This controlled orientation, coupled with the steric blockade from the benzyl group, dictates the stereochemical outcome of the cycloaddition. acs.org For instance, in the Diels-Alder reaction of α,β-unsaturated aldehydes, the diene approaches the si face of the iminium ion, avoiding the larger benzyl substituent which is proposed to be stacked over the double bond due to favorable π-π interactions with the electron-poor iminium cation. acs.org

The application of benzyl-substituted imidazolidinone catalysts in Diels-Alder reactions is broad, particularly for α,β-unsaturated aldehydes. A wide variety of both dienes and dienophiles are well-tolerated. acs.orgscispace.com This includes various alkyl-, alkoxy-, amino-, and aryl-substituted dienes, as well as aldehydes with diverse substitution patterns. scispace.com The methodology has also been successfully applied to intramolecular Diels-Alder reactions, enabling the enantioselective synthesis of complex bicyclic systems.

However, there are limitations. The initial catalyst systems, while highly effective for aldehydes, were less successful with the more challenging α,β-unsaturated ketones. This was attributed to stronger steric hindrance between the ketone substituent and the groups on the imidazolidinone ring, which can inhibit the formation of the necessary iminium intermediate. acs.org To overcome this, second-generation catalysts with different substitution patterns were developed to expand the substrate scope to include ketones. scispace.comchigroup.site Furthermore, while high enantioselectivities are generally achieved, diastereoselectivity can sometimes be moderate, particularly with certain dienes like cyclopentadiene which can lead to mixtures of endo and exo products. acs.org

Asymmetric Aldol (B89426) and Mannich Reactions

Beyond cycloadditions, derivatives of this compound have been instrumental in the development of other fundamental carbon-carbon bond-forming reactions, such as aldol and Mannich reactions.

The direct asymmetric aldol reaction, where an unmodified aldehyde acts as the nucleophile, is a significant challenge in organic synthesis. Imidazolidinone catalysts have been shown to facilitate this transformation by forming a chiral enamine intermediate with the donor aldehyde. This enamine then reacts with an acceptor aldehyde in a highly stereocontrolled manner.

While proline was initially identified as a simple and effective catalyst for direct aldol reactions, imidazolidinone catalysts have been explored to enhance reactivity and selectivity. u-tokyo.ac.jp These catalysts have been particularly useful in cross-aldol reactions, where the self-condensation of the aldehydes needs to be suppressed. The imidazolidinone framework allows for fine-tuning of the steric and electronic properties of the catalyst to achieve high yields and enantioselectivities for the desired cross-aldol products.

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors to a wide range of nitrogen-containing molecules, including chiral amines and amino acids. core.ac.uk Imidazolidinone catalysts promote the Mannich reaction by generating a chiral enamine from an aldehyde or ketone donor, which then adds to an imine acceptor.

This methodology provides a direct route to enantiomerically enriched β-amino aldehydes and ketones. The stereochemical outcome is controlled by the chiral catalyst, which directs the facial-selective addition of the enamine to the imine. While various organocatalysts have been employed for Mannich reactions, imidazolidinone derivatives have demonstrated effectiveness in promoting these transformations, contributing to the synthesis of complex chiral amine structures. u-tokyo.ac.jpdokumen.pub

Conjugate Addition Reactions (e.g., Mukaiyama-Michael, Friedel-Crafts Alkylation)

Imidazolidinone catalysts, such as this compound, have demonstrated significant utility in promoting enantioselective conjugate addition reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The catalyst operates through the formation of a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, thereby activating it for nucleophilic attack. core.ac.ukjk-sci.com

A notable application is the Mukaiyama-Michael reaction, which involves the addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound. The use of a chiral imidazolidinone catalyst allows for the direct and enantioselective synthesis of γ-butenolide architectures. princeton.edu For instance, the reaction between silyloxy furans and various α,β-unsaturated aldehydes, catalyzed by (2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one, proceeds with high enantioselectivity. princeton.edu The reaction is tolerant of a range of substituents on the furan (B31954) ring, consistently yielding products with high enantiomeric excess (ee). princeton.edu Research has shown that both O-alkyl and S-phenyl substituted silyl ketene (B1206846) acetals can be challenging nucleophiles due to competing substrate hydrolysis. However, S-alkyl (Z)-silyl enolates undergo rapid 1,4-addition with complete regioselectivity, affording syn-Mukaiyama–Michael adducts in good yields and high enantioselectivities. princeton.edu

The Friedel-Crafts alkylation is another powerful C-C bond-forming reaction that benefits from imidazolidinone catalysis. nih.govethz.chlibretexts.orgetsu.educhemguide.co.uk This reaction involves the alkylation of an aromatic ring with an electrophile. nih.govlibretexts.org In the context of organocatalysis, chiral imidazolidinones can activate α,β-unsaturated aldehydes to react with electron-rich aromatic compounds like indoles, furans, and thiophenes. sigmaaldrich.comnih.gov For example, an optimized imidazolidinone catalyst, (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, has been successfully employed in the Friedel-Crafts alkylation of indoles, a key step in the total synthesis of the biologically active alkaloid (–)-flustramine B. sigmaaldrich.com The catalyst facilitates the formation of a chiral iminium ion, which then reacts with the nucleophilic indole (B1671886) to produce the alkylated product with high enantioselectivity. sigmaaldrich.comyoutube.com

Table 1: Selected Enantioselective Conjugate Addition Reactions Catalyzed by Imidazolidinones

| Reaction Type | Catalyst | Electrophile | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Mukaiyama-Michael | (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one | Crotonaldehyde | 2-Trimethylsilyloxyfuran | γ-Butenolide derivative | 85 | 92 | princeton.edu |

| Mukaiyama-Michael | (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one | Cinnamaldehyde | 5-Methyl-2-trimethylsilyloxyfuran | γ-Butenolide derivative | 88 | 90 | princeton.edu |

| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | α,β-Unsaturated Aldehyde | Indole | Indole derivative | - | High | sigmaaldrich.com |

Other Enantioselective Transformations Mediated by Imidazolidinone Catalysts

Beyond conjugate additions, the utility of imidazolidinone catalysts extends to a variety of other important enantioselective transformations.

Asymmetric α-Functionalization of Carbonyl Compounds

The catalytic generation of chiral enamines from aldehydes and ketones using imidazolidinone catalysts provides a powerful strategy for the asymmetric α-functionalization of carbonyl compounds. nih.govmdpi.com This approach has been successfully applied to a range of reactions, including α-halogenations, α-aminations, and α-oxidations. nih.gov For example, the enantioselective α-fluorination and α-chlorination of aldehydes have been achieved with high levels of enantioselectivity using MacMillan's imidazolidinone catalysts. sigmaaldrich.comnih.gov More recently, a photocatalytic method for the enantioselective α-functionalization of aldehydes with N-lactam radicals has been developed, employing a chiral imidazolidinone organocatalyst to yield products in high yields and up to 92% ee. acs.org This methodology was notably applied in the synthesis of the antiepileptic drug, (S)-levetiracetam. acs.org The key to these transformations is the formation of a nucleophilic enamine intermediate from the aldehyde and the chiral amine catalyst, which then reacts with an electrophile. The steric environment created by the chiral catalyst directs the approach of the electrophile, leading to a high degree of stereocontrol. nih.gov

Stereoselective Ring-Forming Reactions (e.g., [4+3] Cycloadditions)

Imidazolidinone catalysts have also proven to be effective in mediating stereoselective ring-forming reactions, significantly expanding the toolkit for the synthesis of complex cyclic systems. A prime example is the first asymmetric organocatalytic [4+3] cycloaddition reaction. acs.orgresearchgate.net This reaction, which involves the combination of a diene and an allyl cation equivalent to form a seven-membered ring, can be catalyzed by a chiral imidazolidinone. princeton.edu Specifically, the reaction of siloxy pentadienals with furans, catalyzed by MacMillan's chiral 2-tert-butyl-5-benzylimidazolidinone, proceeds with notable facial selectivity. researchgate.net Computational studies have revealed that the stereochemical outcome is not directly controlled by the steric shielding of the iminium ion by the catalyst's benzyl and tert-butyl groups. Instead, the stereochemistry is dictated by the conformational reorganization of the benzyl group to avoid steric clash with the silyl group, which in turn favors the approach of the diene to one face of the dienophile. acs.orgresearchgate.net

Table 2: Examples of Other Enantioselective Transformations

| Reaction Type | Catalyst | Substrates | Product Type | Enantiomeric Excess (ee, %) | Reference |

| α-Fluorination | Imidazolidinone | Aldehydes | α-Fluoro aldehydes | High | sigmaaldrich.com |

| α-Chlorination | Imidazolidinone | Aldehydes | α-Chloro aldehydes | High | sigmaaldrich.com |

| α-Functionalization | Chiral Imidazolidinone | Aldehydes, N-Lactam Radicals | α-Lactam-functionalized aldehydes | up to 92 | acs.org |

| [4+3] Cycloaddition | 2-tert-Butyl-5-benzylimidazolidinone | Siloxy pentadienals, Furans | Seven-membered rings | - | researchgate.netprinceton.edu |

This compound as a Chiral Auxiliary or Building Block

In addition to its role as a catalyst, this compound and related structures can function as chiral auxiliaries or serve as valuable precursors for the synthesis of other important chiral molecules. wikipedia.orgsigmaaldrich.com

Control of Stereochemistry in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The chiral imidazolidinone scaffold can be used in this capacity to control stereochemistry in various transformations. For instance, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one has been shown to be a highly effective chiral auxiliary for the asymmetric reduction of α-oxo amides. rsc.org When attached to phenylglyoxylic acid, this auxiliary directs the reduction with sodium borohydride (B1222165) or hydrosilylation to proceed with 90–100% diastereoselectivity. rsc.org The bulky and well-defined chiral environment of the auxiliary effectively shields one face of the reactive center, forcing the reagent to attack from the less hindered face, thus leading to a high degree of diastereocontrol.

Precursors for Other Chiral Scaffolds (e.g., α-amino acids, vicinal diamines)

Imidazolidin-2-one derivatives are valuable precursors for the synthesis of other important chiral building blocks, such as vicinal diamines and α-amino acids. nih.govnih.gov Vicinal diamines are crucial components in many biologically active compounds and are often synthesized from cyclic ureas like imidazolidin-2-ones. nih.gov The cleavage of the imidazolidinone ring can provide access to 1,2-diamines with defined stereochemistry. Furthermore, the functionalization of the imidazolidinone core, followed by ring-opening, can lead to the synthesis of non-proteinogenic α-amino acids, which are of significant interest in medicinal chemistry and drug discovery. nih.gov

Computational and Theoretical Studies on 5 Benzyl 1 Methylimidazolidin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and the energies of different conformations, providing a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the ground state geometry of 5-benzyl-1-methylimidazolidin-2-one by finding the minimum energy arrangement of its atoms.

In a typical DFT study, the geometry of the molecule would be optimized using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide reliable results for similar heterocyclic systems. The calculation would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For this compound, particular attention would be paid to the planarity of the imidazolidin-2-one ring and the orientation of the benzyl (B1604629) and methyl substituents.

Table 1: Representative Geometric Parameters for an Imidazolidin-2-one Core (Hypothetical Data)

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.23 Å |

| N-C(O) Bond Length | ~1.36 Å |

| N-C(ring) Bond Length | ~1.47 Å |

| C-C(ring) Bond Length | ~1.54 Å |

| Ring Dihedral Angle (N-C-C-N) | Varies with pucker |

Conformational Analysis of the Benzyl Group and Ring Pucker

The this compound molecule has two main sources of conformational flexibility: the puckering of the five-membered imidazolidin-2-one ring and the rotation of the benzyl group.

The imidazolidin-2-one ring is not planar and can adopt various envelope or twist conformations. Computational analysis can identify the most stable pucker of the ring and the energy barriers between different conformations. The substitution pattern at positions 1 and 5 will significantly influence the preferred ring conformation.

The orientation of the benzyl group relative to the imidazolidin-2-one ring is determined by the torsion angle around the C5-C(benzyl) bond. Different rotational isomers (rotamers) will have different energies due to steric hindrance and potential non-covalent interactions. A relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, would reveal the most stable rotamers and the energy barriers to rotation.

Intramolecular Non-Covalent Interactions and Their Influence on Structure

The conformation of this compound is also influenced by weak intramolecular non-covalent interactions. These can include hydrogen bonds and van der Waals forces. For instance, a weak C-H···O interaction between a hydrogen on the benzyl group and the carbonyl oxygen of the imidazolidin-2-one ring could stabilize a particular conformation. Similarly, π-stacking interactions between the phenyl ring and other parts of the molecule are possible, although less likely to be significant in this specific structure.

The Non-Covalent Interaction (NCI) index is a computational tool that can be used to visualize and characterize these weak interactions based on the electron density and its derivatives. Analysis of the NCI plot would highlight regions of attractive and repulsive interactions within the molecule, providing a deeper understanding of the forces that govern its preferred three-dimensional structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Transition State Characterization and Energy Barrier Calculations

For a given reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

In a study on the formation of regioisomeric imidazolidin-2-ones, DFT calculations (at the B3LYP/6-311++G(d,p) level) were used to calculate the relative energies of intermediates and transition states. A similar approach for reactions of this compound would involve optimizing the geometry of the transition state and confirming its identity by frequency analysis (a single imaginary frequency corresponding to the reaction coordinate). The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.

Table 2: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Solvent Effects on Reactivity and Selectivity

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and outcomes. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energies of solutes. For instance, in a mechanistic study of imidazolidin-2-one formation, solvent effects could be included in the calculation of transition state energies to better reflect experimental conditions. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. The choice of model would depend on the specific reaction being studied and the level of accuracy required.

Prediction of Stereochemical Outcomes (e.g., Facial Selectivity)

The prediction of stereochemical outcomes, particularly facial selectivity, is a cornerstone of computational chemistry in asymmetric synthesis. For chiral molecules like this compound, the stereogenic center at the C5 position dictates that the two faces of the molecule are diastereotopic. Computational models are instrumental in predicting which face a reagent will preferentially attack.

Advanced computational methods, such as Density Functional Theory (DFT), are employed to model the transition states of reactions involving chiral imidazolidinones. nih.govrsc.org These calculations help in understanding the factors that govern the stereoselectivity of a reaction. The underlying principle in many organocatalytic reactions involving chiral imidazolidinones is the formation of a transient iminium ion, which effectively shields one face of the molecule, thereby directing the incoming nucleophile to the other face. researchgate.net

In the case of this compound, a computational study would focus on the conformational preferences of the benzyl group at the C5 position. The orientation of this group creates a specific steric environment around the imidazolidinone ring. By calculating the energies of the different transition states leading to the possible stereoisomeric products, chemists can predict the major product of a reaction. The interplay between the steric hindrance provided by the benzyl group and the electronic effects of the substituents on the ring would be crucial in determining the facial selectivity. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for the characterization of novel compounds. researchgate.netivanmr.comyoutube.com The general workflow involves building a three-dimensional model of the molecule, optimizing its geometry to find the most stable conformation, and then calculating the relevant spectroscopic parameters.

For NMR spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculation of the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. ivanmr.com Similarly, for IR spectroscopy, the vibrational frequencies corresponding to the different bond stretches, bends, and twists within the molecule can be calculated.

Table 1: Experimental Spectroscopic Data for the Analogous Compound (5S)-5-benzylimidazolidine-2,4-dione

| Spectroscopic Data Type | Observed Values |

|---|---|

| ¹H-NMR (500 MHz, DMSO-d₆) | δ 7.55 (br s, 1H, NH), δ 7.35-7.16 (m, 5H, C₆H₅), δ 5.27 (br s, 1H, NH), δ 4.28 (ddd, 1H, Hc), δ 3.27 (dd, 1H, H₆a), δ 2.84 (dd, 1H, H₆b) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 175.1 (C=O), δ 157.0 (C=O), δ 135.6-126.6 (Aromatic), δ 58.3 (C5), δ 36.4 (C6) |

| IR (neat) | νmax= 1706, 1775 cm⁻¹ (C=O) |

Data sourced from a study on 5-benzylimidazolidine-2,4-dione, a structurally similar compound.

Structure-Reactivity and Structure-Selectivity Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity or selectivity is crucial for the rational design of catalysts and chiral auxiliaries. journals.co.zarsc.orgrsc.org Computational studies are pivotal in elucidating these relationships at a molecular level. For the class of chiral imidazolidinones, modifications to the substituents on the ring can have a profound impact on their performance in asymmetric synthesis. nih.gov

Computational modeling can quantify these effects by calculating parameters such as bond dissociation energies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. By systematically varying the substituents in silico and analyzing the resulting changes in these parameters and in the calculated reaction barriers, researchers can build predictive models. These models can then guide the synthesis of new imidazolidinone derivatives with enhanced reactivity and selectivity for specific applications in asymmetric catalysis. rsc.org

Advanced Analytical and Characterization Methodologies for 5 Benzyl 1 Methylimidazolidin 2 One

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopy is fundamental to the analysis of 5-Benzyl-1-methylimidazolidin-2-one, providing detailed information about its atomic composition, bonding, and the local environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the precise assignment of all protons and carbons and provides insight into the compound's conformation. clockss.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the imidazolidinone ring, and the N-methyl group. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20–7.40 ppm. The benzylic methylene (B1212753) protons (CH₂) are diastereotopic due to the adjacent chiral center at C5, and they would likely appear as two distinct signals, possibly as a complex multiplet or two doublets of doublets. The proton at the C5 position (CH) would resonate as a multiplet, with its chemical shift and coupling constants being highly dependent on the ring's conformation. The methylene protons at C4 of the imidazolidinone ring are also diastereotopic and would present as complex multiplets. The N-methyl group would exhibit a singlet, typically in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon (C=O) of the urea (B33335) moiety, which is typically found in the δ 170-180 ppm region. The carbons of the phenyl ring would resonate between δ 125–140 ppm. The benzylic carbon, the C4 and C5 carbons of the heterocyclic ring, and the N-methyl carbon would also show characteristic signals. nih.govchemicalbook.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive assignments. nih.govresearchgate.net

COSY experiments establish proton-proton coupling networks, connecting adjacent protons within the benzyl and imidazolidinone moieties.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by connecting the N-methyl protons to the C2 and N1 carbons, and the benzylic protons to the C5 carbon and the phenyl ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | ~175 |

| Ring CH₂ (C4) | Multiplet | ~50 |

| Ring CH (C5) | Multiplet | ~60 |

| N-CH₃ | Singlet | ~30 |

| Benzyl CH₂ | Multiplet | ~40 |

| Benzyl C (quaternary) | - | ~138 |

| Benzyl CH (aromatic) | Multiplet (7.2-7.4) | ~127-129 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea, typically appearing in the range of 1680–1720 cm⁻¹. mdpi.comresearchgate.net Other significant bands include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic parts (below 3000 cm⁻¹), and C-N stretching vibrations within the imidazolidinone ring. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring breathing modes of the benzyl group are expected to be prominent. The symmetric vibrations of the non-polar parts of the molecule often give stronger Raman signals compared to IR. For instance, the FT-Raman spectrum of a related benzyl-methyl-imidazolium chloride shows characteristic bands for the benzyl group that would also be expected for this compound. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Urea) | Stretch | 1680 - 1720 (Strong) | Present |

| C-H (Aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Strong bands in 1450 - 1600 region |

| C-N | Stretch | 1200 - 1350 | Present |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, while High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula.

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern is expected to be dominated by the loss of the benzyl group to form a stable tropylium (B1234903) cation (m/z 91) or by cleavage of the imidazolidinone ring. Fragmentation pathways similar to those of related 5-benzyl hydantoins can be anticipated. mdpi.com Common fragmentation could involve the loss of the benzyl radical (C₇H₇•) or the entire benzyl group as a cation.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition. It measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the calculation of a unique molecular formula, thereby distinguishing it from other isomers. researchgate.netst-andrews.ac.uk For this compound (C₁₁H₁₄N₂O), the calculated exact mass would be compared to the experimentally measured value to confirm the identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Identity/Fragment |

| [M]⁺ | 190 | Molecular Ion |

| [M - C₇H₇]⁺ | 99 | Loss of benzyl radical |

| [C₇H₇]⁺ | 91 | Tropylium cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound in the solid state, including its conformation, stereochemistry, and the arrangement of molecules in the crystal lattice. researchgate.net

For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for determining the relative and absolute stereochemistry. By solving the crystal structure, the precise spatial arrangement of the benzyl group and the N-methyl group relative to the imidazolidinone ring can be established. If a chiral starting material is used or if the compound is resolved into its enantiomers, X-ray analysis using anomalous dispersion effects (e.g., Flack parameter determination) can be used to unambiguously assign the absolute configuration (R or S) at the C5 stereocenter. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography stands as the cornerstone for the analytical assessment of chiral compounds, offering powerful solutions for both purity determination and the crucial measurement of enantiomeric excess (e.e.). High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent techniques employed, each with specific advantages depending on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioselective analysis of chiral molecules due to its versatility and the wide availability of chiral stationary phases (CSPs). nih.govnih.gov The direct separation of enantiomers is most effectively achieved using CSPs that create a chiral environment, allowing for differential interaction with the two enantiomers. ijrpr.com

For imidazolidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful. nih.govresearchgate.net Columns like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support, have demonstrated efficacy in resolving chiral imidazolines. nih.gov The enantioseparation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ between the two enantiomers, leading to different retention times. scirp.org

The choice of mobile phase is critical and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.gov For imidazolidinone compounds, normal-phase eluents often consist of mixtures of an alkane (like n-hexane) and an alcohol (such as 2-propanol or ethanol). ptfarm.pl The addition of small amounts of an amine additive, like diethylamine (B46881) (DEA), can be necessary to improve peak shape and resolution for basic compounds, although its effect must be carefully optimized as it can sometimes reduce resolution. ptfarm.pl Reversed-phase conditions, using mixtures of water and acetonitrile (B52724) or methanol, offer an alternative and are sometimes preferred for their environmental and practical benefits. nih.govscirp.org

The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. Modern HPLC systems provide high precision, allowing for the accurate quantification of even minor enantiomeric impurities. nih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Imidazolidinone Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | nih.gov |

| Mobile Phase | n-Hexane / 2-Propanol (Isocratic or Gradient) | ptfarm.pl |

| Acetonitrile / Water (Reversed-Phase) | nih.gov | |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govptfarm.pl |

| Detection | UV at 220 nm or 254 nm | ptfarm.pl |

| Temperature | Ambient or controlled (e.g., 25 °C) | N/A |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for compounds that are volatile or can be converted into volatile derivatives. gcms.cz For the analysis of imidazolidinones, direct analysis is possible if the compound exhibits sufficient thermal stability and volatility. The determination of enantioselectivity in the synthesis of chiral imidazolidinones has been successfully performed using GC equipped with a chiral capillary column. lookchem.com

A common approach involves using a chiral stationary phase that is thermally stable. An example of such a column is the CP-Chirasil-Dex CB, which utilizes a derivatized cyclodextrin (B1172386) as the chiral selector. gcms.czlookchem.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin, leading to different retention times.

The sample is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity for organic compounds. lookchem.com This method allows for the determination of conversion and enantioselectivity in a single run, making it efficient for monitoring asymmetric reactions. lookchem.com

Chiroptical Methods for Enantiomeric Purity (e.g., Polarimetry)

Chiroptical methods measure the differential interaction of chiral molecules with polarized light. Polarimetry is a classical and widely used chiroptical technique for assessing the enantiomeric purity of a sample. thieme-connect.de

The method is based on the principle that enantiomers of a chiral compound rotate the plane of plane-polarized light by equal amounts but in opposite directions. The measured angle of rotation is known as the optical rotation. The specific rotation [α] is a standardized physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). thieme-connect.de

To determine the enantiomeric purity of a sample of this compound, its measured optical rotation is compared to the specific rotation of the pure enantiomer. The optical purity, which is often used as a direct measure of the enantiomeric excess, is calculated as the ratio of the observed specific rotation of the sample to the maximum specific rotation of the pure enantiomer. thieme-connect.de

While polarimetry is a straightforward and accessible technique, its accuracy depends on several factors. The maximum specific rotation of the pure compound must be known with certainty, and the sample must be chemically pure, as impurities can affect the measurement. thieme-connect.de Furthermore, the precision of polarimetry is influenced by temperature, solvent, and the concentration of the sample. Modern polarimeters offer high sensitivity, but careful sample preparation and control of experimental parameters are essential for obtaining reliable results. thieme-connect.denih.gov

Emerging Research Directions and Future Perspectives in 5 Benzyl 1 Methylimidazolidin 2 One Catalysis

Development of Next-Generation Imidazolidinone Organocatalysts with Enhanced Performance

The quest for superior catalytic systems is driving the evolution of imidazolidinone organocatalysts. Researchers are focusing on rational design and high-throughput screening to develop next-generation catalysts with improved efficiency and broader utility.

Catalyst Design through Rational Modification and High-Throughput Screening

A key strategy in developing more reactive imidazolidinone catalysts involves meticulous modifications to the catalyst's architecture. core.ac.uk By altering the catalyst structure, researchers aim to enhance the formation and reactivity of the crucial iminium ion intermediate, which is central to many of the catalyzed reactions. core.ac.uk This approach has led to the development of second-generation imidazolidinones that exhibit high levels of activity across a range of transformations, including cycloadditions, conjugate additions, and hydrogenations. core.ac.uk

The introduction of specific structural features, such as a quaternary carbon at the C2 position of the imidazolidinone framework, has been identified as a critical design element. acs.org This modification prevents potential side reactions, such as hydrogen atom abstraction by radical species, thereby improving reaction efficiency. acs.org High-throughput screening methods are increasingly being employed to rapidly evaluate libraries of these modified catalysts, accelerating the discovery of optimal structures for specific reactions. acs.orgacs.org For instance, screening a variety of organocatalysts derived from different amino acids like phenylalanine, alanine, and tyrosine has allowed for the identification of the most efficient catalyst for specific applications, balancing yield and enantioselectivity. acs.org

Expansion of Substrate Scope and Reaction Versatility

A major focus of ongoing research is to broaden the range of substrates and reaction types that can be effectively catalyzed by 5-benzyl-1-methylimidazolidin-2-one and its derivatives. Kinetic studies have underscored the critical role of the acid co-catalyst in improving enantioselectivities and significantly expanding the substrate scope of organocatalytic reactions like the Diels-Alder reaction. core.ac.uk This has enabled the use of a wider variety of α,β-unsaturated aldehydes and other substrates that were previously unreactive. core.ac.uksigmaaldrich.com

The versatility of these catalysts is evident in their successful application in a diverse array of asymmetric transformations. Beyond the well-established Diels-Alder reactions, they have been employed in 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, α-chlorinations, α-fluorinations, and intramolecular Michael additions, all with high levels of enantioselectivity. sigmaaldrich.comsigmaaldrich.com This expansion of reaction versatility opens up new avenues for the synthesis of complex and valuable chiral molecules. princeton.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of powerful catalytic methods from the laboratory bench to industrial-scale production necessitates the adoption of more efficient and scalable technologies. The integration of this compound catalysis with flow chemistry and automated synthesis platforms represents a significant step in this direction.

Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better temperature control, and the potential for continuous production. The application of imidazolidinone catalysts in flow reactors has been successfully demonstrated, for instance, in the enantioselective α-functionalization of aldehydes. acs.org This approach not only allows for the efficient synthesis of desired products but also facilitates the telescoping of reaction sequences, where multiple synthetic steps are performed in a continuous stream without isolating intermediates. acs.org This was showcased in the synthesis of the antiepileptic drug, (S)-levetiracetam. acs.org

Automated synthesis platforms, often coupled with high-throughput screening, can systematically explore a wide range of reaction parameters, such as catalyst loading, solvent, and temperature, to rapidly identify optimal conditions. cardiff.ac.uk This data-driven approach can significantly accelerate the development and optimization of catalytic processes involving this compound.

Exploration of this compound Analogues in Non-Conventional Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of reaction medium can profoundly influence the outcome of a catalytic reaction. To enhance the performance and sustainability of imidazolidinone-catalyzed processes, researchers are exploring the use of non-conventional media like ionic liquids and supercritical fluids.

Ionic liquids (ILs), which are salts with low melting points, offer unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent properties. nih.govmdpi.com These characteristics make them attractive alternatives to volatile organic solvents. In the context of catalysis, ILs can act as both the solvent and a co-catalyst, potentially enhancing reaction rates and selectivities. nih.gov For instance, the use of ILs has been shown to improve the efficiency of various organic reactions, and their application in imidazolidinone catalysis is an active area of investigation. nih.govmdpi.com

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another promising class of non-conventional media. scCO₂ is non-toxic, non-flammable, and inexpensive, and its solvent properties can be tuned by adjusting pressure and temperature. The use of γ-Al₂O₃ as a catalyst in supercritical CO₂ has been reported for the formation of cyclic ureas, a related class of compounds, demonstrating the potential of this medium for reactions involving nitrogen-containing heterocycles. mdpi.com

Synergistic Catalysis Involving Imidazolidinones (e.g., Organo-Metal Combined Catalysis)

The combination of organocatalysis with other catalytic modes, particularly metal catalysis, has emerged as a powerful strategy for achieving novel and challenging transformations. This synergistic approach allows for the activation of substrates through multiple, complementary pathways.

A notable example is the combination of imidazolidinone catalysis with metal catalysts. rsc.org For instance, it has been shown that allylic alcohols, which are typically unreactive with MacMillan-type catalysts alone, become suitable substrates for organocatalytic alkylation in the presence of indium salts. rsc.org This dual activation strategy has been extended to other substrates like propargylic and benzylic alcohols, which are inert to the organocatalyst by itself. rsc.org This organo-metal combined catalysis opens up new possibilities for C-C bond formation and the synthesis of complex molecular architectures.

Another area of synergistic catalysis involves the merger of different modes of organocatalysis, such as iminium and enamine catalysis, within a single cascade reaction. princeton.edu This allows for the sequential formation of multiple bonds in a one-pot operation, leading to a rapid increase in molecular complexity.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts and the optimization of reaction conditions. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricacies of this compound catalysis.

Spectroscopic methods are being used to identify and characterize key reactive intermediates. For example, the formation of iminium ions, the central species in many imidazolidinone-catalyzed reactions, can be monitored and quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy. core.ac.ukmaynoothuniversity.iewalisongo.ac.id More advanced methods, such as Chemical Exchange Saturation Transfer (CEST) NMR, are enabling the study of short-lived intermediates that are present in concentrations below the standard NMR detection limit. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction pathways and understanding the origins of stereoselectivity. ntnu.nonih.gov These calculations can model the transition states of catalytic cycles, providing detailed information about the energies of different pathways and the non-covalent interactions that govern the stereochemical outcome. nih.gov This theoretical understanding complements experimental findings and guides the design of new and improved catalysts. cardiff.ac.uk

Potential Applications in Materials Science and Polymer Chemistry

Searches for the utilization of this compound as a monomer or building block for polymer synthesis or the creation of new materials have not returned any specific results. The current body of scientific work on this compound appears to be focused on its role in asymmetric catalysis rather than as a constituent of macromolecular structures.

Consequently, there is no data available to create tables detailing research findings on its use in materials science or polymer chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-benzyl-1-methylimidazolidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving benzylamine derivatives and carbonyl-containing precursors. For example, analogous imidazolidinone derivatives (e.g., (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one) have been synthesized using methods A and B, with yields ranging from 88% to 96% depending on reaction time and catalysts. Key factors for optimization include:

- Catalyst selection : Piperidine or morpholine derivatives for efficient cyclization .

- Temperature control : Maintaining 40–60°C to prevent side reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Data Table :

| Method | Reactants | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| A | Benzaldehyde derivative + amine | Piperidine | 40–50 | 90–96 |

| B | Pre-formed Schiff base | Morpholine | 60 | 88–92 |

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (dust masks) is recommended during weighing .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential instability .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or XRD) for this compound derivatives be resolved?

- Methodological Answer :

- Crystallographic Refinement : Use SHELX software (e.g., SHELXL) for high-resolution structure determination. SHELX employs robust algorithms for handling twinned data or low-resolution diffraction patterns .

- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT-based tools like Gaussian) to validate assignments .

- Case Study : In imidazolidinone derivatives, discrepancies in carbonyl peak positions (1650–1700 cm in IR) often arise from solvent polarity or tautomerism. Solvent-free crystallization (e.g., using ethanol/water mixtures) reduces such variability .

Q. What methodological frameworks are suitable for analyzing contradictory biological activity data in imidazolidinone derivatives?

- Methodological Answer :

- Temporal Analysis : Adopt a multi-wave panel design (e.g., initial, 1-week, and 1-year follow-ups) to distinguish short-term efficacy from long-term toxicity, as demonstrated in studies on analogous compounds .

- Resource-Based Models : Apply CATS theory (Cognitive Activation Theory of Stress) to evaluate how prolonged exposure to reactive intermediates depletes metabolic resources, leading to divergent outcomes .

- Statistical Tools : Use structural equation modeling (SEM) with bootstrapping to quantify mediating factors (e.g., enzymatic inhibition efficiency) .

Q. How can computational methods improve the design of this compound analogs with enhanced selectivity?

- Methodological Answer :

- Receptor-Based Modeling : Combine molecular docking (AutoDock Vina) with machine learning (e.g., random forests) to predict binding affinities. For example, hybrid models integrating multiple receptor datasets (e.g., Drosophila vs. human receptors) reduce false positives .

- Feature Prioritization : Focus on substituents at the benzyl position (e.g., electron-withdrawing groups) to modulate steric and electronic interactions with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |